2,3,4,4',5,6-Hexabromodiphenyl ether
Overview
Description
2,3,4,4',5,6-Hexabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), which are brominated flame retardants. These compounds have been widely used in various consumer products to prevent or slow the onset of fire. However, due to their persistence and potential for bioaccumulation and toxicity, they have raised environmental and health concerns.
Synthesis Analysis
The synthesis of related brominated compounds often involves bromination reactions of diphenyl ethers or their derivatives. For example, Vetter et al. (2011) describe the bromination of 2-methoxydiphenyl ether to tetrabrominated 2-methoxydiphenyl ethers, highlighting a method that could potentially be adapted for the synthesis of hexabromodiphenyl ethers (Vetter, J. Kirres, & P. Bendig, 2011).
Molecular Structure Analysis
Molecular structure analyses of brominated diphenyl ethers are crucial for understanding their physical and chemical behaviors. Studies utilizing techniques like infrared spectra (IR), Raman spectra, and nuclear magnetic resonance (NMR) help elucidate the molecular structures and potential reactivity of these compounds. For instance, Qiu et al. (2010) performed a vibrational spectroscopic investigation and DFT studies on 2,2',4,4'-tetrabromodiphenyl ether, providing insights into the molecular structure that could be relevant for hexabrominated variants (Qiu, L. Liu, X. Jin, A. Zhang, K. Wu, & L.-S. Wang, 2010).
Chemical Reactions and Properties
Chemical reactions involving PBDEs, including hexabromodiphenyl ether, can lead to the formation of lower brominated derivatives through processes like debromination. Rayne, Ikonomou, & Whale (2003) explored the anaerobic microbial and photochemical degradation of 4,4'-dibromodiphenyl ether, which provides a basis for understanding similar reactions that hexabrominated ethers might undergo (Rayne, Ikonomou, & Whale, 2003).
Scientific Research Applications
Conformational Properties : The conformational properties of PBDEs, including 2,3,4,4',5,6-Hexabromodiphenyl ether, are essential for assessing their environmental fate and risk. Quantum chemical methods such as semiempirical self-consistent field molecular orbital (SCF-MO), ab initio SCF-MO, and density functional theory (DFT) have been used to investigate these properties (Hu et al., 2005).
Metabolites in Human Blood : Hydroxylated polybrominated diphenyl ethers (OH-PDBEs) have been identified as metabolites in human blood, indicating human metabolism of flame retardants like PBDEs. This finding is crucial for understanding the human health impacts of these compounds (Rydén et al., 2012).
Presence in Maternal Adipose Tissue : Studies have found PBDE congeners, including 2,3,4,4',5,6-Hexabromodiphenyl ether, in maternal adipose tissues. This highlights the bioaccumulation and potential health risks of these compounds (Li et al., 2005).
Interaction with Human Serum Albumin : Research on the physicochemical properties of PBDEs has shown their interactions with human serum albumin, which is important for understanding their transport and bioactivity in the human body (Yang et al., 2017).
Metabolism in Rats : Studies on metabolism have shown that after oral administration in rats, 2,3,4,4',5,6-Hexabromodiphenyl ether is excreted primarily through feces, with a significant portion as parent compound and various metabolites (Hakk et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYODBMKQYVNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879965 | |
Record name | BDE-166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',5,6-Hexabromodiphenyl ether | |
CAS RN |
189084-58-0 | |
Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.